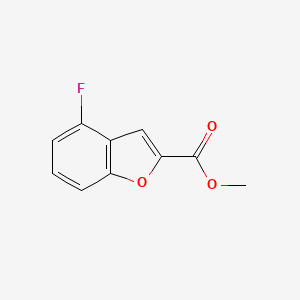

Methyl 4-fluorobenzofuran-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7FO3 |

|---|---|

Molecular Weight |

194.16 g/mol |

IUPAC Name |

methyl 4-fluoro-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C10H7FO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 |

InChI Key |

BIIIMPLHWZUQRH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC=C2F |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Methyl 4 Fluorobenzofuran 2 Carboxylate

Retrosynthetic Dissection and Key Synthetic Precursors

A logical retrosynthetic analysis of Methyl 4-fluorobenzofuran-2-carboxylate reveals a disconnection approach that simplifies the target molecule into more readily available starting materials. The primary disconnection breaks the benzofuran (B130515) ring, identifying a substituted phenol (B47542) and a two-carbon synthon as key precursors. Specifically, the ester group at the 2-position suggests a precursor that can undergo cyclization to form the furan (B31954) ring.

A plausible retrosynthetic pathway for a related benzofuran-fused thiazinone involved the formation of the benzofuran ring from a suitably substituted phenol and an acetylene (B1199291) derivative. researchgate.net This suggests that a key precursor for this compound would be a fluorinated phenol derivative, which can then be coupled with a synthon to build the furan ring with the desired carboxylate group. For instance, a 3-fluorophenol (B1196323) derivative could serve as a starting point. The carboxylate group can be introduced via various methods, including the reaction with ethyl bromoacetate (B1195939) or similar reagents. evitachem.com

Another approach involves the aromatization of a dihydrobenzofuran precursor. A patented method for the synthesis of 4-benzofuran-carboxylic acid and its esters involves the aromatization of a corresponding dihydrobenzofuran derivative as a final step. google.com This implies that a fluorinated dihydrobenzofuran could be a key intermediate.

The synthesis of related benzofuran carboxylic acids has been achieved starting from commercially available dihydroxybenzoates. For example, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid was synthesized from methyl 3,5-dihydroxybenzoate. mdpi.com This highlights the importance of appropriately substituted phenols as foundational precursors in benzofuran synthesis.

Key Synthetic Precursors:

| Precursor Type | Specific Example | Rationale |

| Fluorinated Phenol | 3-Fluorophenol | Provides the benzene (B151609) ring with the required fluorine substituent at the correct position. |

| Two-Carbon Synthon | Ethyl bromoacetate | Introduces the two carbons necessary for the furan ring and the ester functionality. evitachem.com |

| Acetylenic Precursor | Trimethylsilylacetylene | Can be used in coupling reactions with a phenolic precursor to construct the furan ring. researchgate.net |

| Dihydrobenzofuran Intermediate | Methyl 4-fluoro-2,3-dihydrobenzofuran-2-carboxylate | Can undergo aromatization to yield the final product. google.com |

| Substituted Benzoate | Methyl 3,5-dihydroxybenzoate | A versatile starting material for the synthesis of substituted benzofuran carboxylic acids. mdpi.com |

Contemporary Approaches to Benzofuran Core Elaboration

The construction of the benzofuran core is a pivotal step in the synthesis of this compound. Modern synthetic chemistry offers a variety of powerful methods for this purpose.

The formation of the furan ring is often achieved through cyclization reactions. A common and effective strategy involves the reaction of phenols with alkynes. Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a regioselective route to polysubstituted benzofurans. rsc.org This one-pot procedure involves a sequential nucleophilic addition of the phenol to the alkyne followed by oxidative cyclization. rsc.org Similarly, a copper-mediated oxidative annulation of phenols and unactivated internal alkynes has been reported, proceeding through a reversible electrophilic carbocupration of the phenol. rsc.org Gold-catalyzed transformations have also been developed for the synthesis of benzofurans from phenols and alkynes using molecular oxygen as an eco-friendly oxidant. researchgate.net

Another important cyclization strategy involves the intramolecular hydroalkoxylation of o-alkynylphenols. This method has been successfully catalyzed by various transition metals, including palladium, indium(III), copper(I), and rhodium(I), to afford C2-substituted benzofurans with high regioselectivity. nih.govorganic-chemistry.org

Direct arylation represents a powerful and atom-economical approach to constructing the benzofuran skeleton. Palladium-catalyzed direct arylation of benzofurans has been studied using aromatic bromides as the aryl source, leading to regioselective arylation at the 2-position. researchgate.net This method tolerates a range of functional groups. researchgate.net Efficient access to 2-substituted 3-arylbenzofurans can be achieved through a palladium-catalyzed C3 direct arylation of 2-substituted benzofurans with aryl bromides. researchgate.net

Annulation reactions also provide a direct route to the benzofuran core. For instance, a one-pot synthesis of benzofurans has been developed via the palladium-catalyzed enolate arylation of o-bromophenols with enolizable ketones. dtu.dk Additionally, domino Friedel-Crafts/lactonization reactions have been employed for the synthesis of 3,3-disubstituted-3H-benzofuran-2-ones from polyphenols and electrophilic counterparts. nih.gov

Comparison of Benzofuran Core Elaboration Methods:

| Method | Catalyst/Reagent | Key Features |

| Oxidative Cyclization of Phenols and Alkynes | Copper, Gold | One-pot, regioselective, uses molecular oxygen. rsc.orgrsc.orgresearchgate.net |

| Intramolecular Hydroalkoxylation | Palladium, Indium, Copper, Rhodium | High regioselectivity for C2-substituted benzofurans. nih.govorganic-chemistry.org |

| Direct Arylation | Palladium | Atom-economical, regioselective at C2 or C3. researchgate.netresearchgate.net |

| Annulation of o-bromophenols | Palladium | One-pot synthesis from readily available starting materials. dtu.dk |

| Domino Friedel-Crafts/Lactonization | TiCl₄ | Synthesis of benzofuran-2-one derivatives. nih.gov |

Regioselective Introduction of the Fluorine Atom at C-4

The introduction of a fluorine atom at the C-4 position of the benzofuran ring is a critical and often challenging step. The regioselectivity of this transformation is paramount, and several methodologies have been developed to achieve this.

Electrophilic fluorination is a common strategy for introducing fluorine into aromatic systems. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are widely used due to their stability and safety. wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.org The mechanism of electrophilic fluorination is thought to proceed via an SN2 or a single-electron transfer (SET) pathway. wikipedia.org

For substrates that are activated towards electrophilic attack, direct fluorination can be a viable option. For example, electrophilic substitution reactions such as bromination, formylation, and acylation have been successfully carried out on calix nih.govbenzofurans. rsc.org A Brønsted acid-promoted trifluoromethylselenolation of benzofurans has also been reported, demonstrating the feasibility of electrophilic substitution on the benzofuran ring. researchgate.net An innovative procedure for electrophilic fluorination utilizes hydrogen fluoride (B91410) (HF) in the presence of a hypervalent iodine compound, which generates the electrophilic fluorine species in situ. mdpi.com

Nucleophilic fluorination provides an alternative route to aryl fluorides, particularly for substrates that are not amenable to electrophilic fluorination. A significant advancement in this area is the deoxyfluorination of phenols. nih.gov This method allows for the direct conversion of a hydroxyl group to a fluorine atom. One practical method involves the use of a specific deoxyfluorination reagent that facilitates an ipso-substitution of the phenolic hydroxyl group. nih.gov This reaction is notable for its tolerance of various functional groups and its high yields. nih.gov

Another powerful nucleophilic fluorination method proceeds via aryl fluorosulfonate intermediates. acs.org Phenols can be converted to aryl fluorosulfonates using sulfuryl fluoride (SO₂F₂), which then undergo nucleophilic substitution with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F) to yield the corresponding aryl fluoride. acs.orgresearchgate.net This two-step, one-pot process is applicable to a broad range of electronically diverse phenols and proceeds under mild conditions. acs.orgresearchgate.net For electron-deficient phenols, deoxyfluorination can be achieved with up to quantitative yields under mild conditions using specific reagents and a base like DBU. acs.org

Summary of Fluorination Methodologies:

| Method | Reagent Type | Key Features |

| Electrophilic Fluorination | N-F reagents (e.g., NFSI, Selectfluor) | Direct introduction of fluorine to electron-rich aromatic systems. wikipedia.org |

| Electrophilic Fluorination with in situ generation | HF and hypervalent iodine compounds | Avoids the need for pre-formed, highly reactive fluorinating agents. mdpi.com |

| Nucleophilic Deoxyfluorination of Phenols | Specific deoxyfluorinating reagents | Direct conversion of -OH to -F via ipso-substitution. nih.gov |

| Nucleophilic Fluorination via Aryl Fluorosulfonates | SO₂F₂, NMe₄F | Two-step, one-pot process applicable to a wide range of phenols. acs.orgresearchgate.net |

| Deoxyfluorination of Electron-Deficient Phenols | Specific reagents with a base (e.g., DBU) | High yields for electron-poor phenolic substrates. acs.org |

Enzymatic and Biocatalytic Fluorination Approaches

The regioselective introduction of fluorine into aromatic systems is a significant challenge in synthetic chemistry. Biocatalytic methods, employing enzymes, offer a promising green alternative to traditional chemical fluorination. While direct enzymatic fluorination of a pre-formed benzofuran ring is not yet a well-established method, chemo-enzymatic strategies provide a viable pathway.

One such approach combines the high selectivity of cytochrome P450 monooxygenases with a subsequent deoxofluorination step. nih.gov Cytochrome P450 enzymes are capable of hydroxylating non-activated C-H bonds with remarkable regio- and stereoselectivity. This enzymatic hydroxylation can be used to introduce a hydroxyl group at the desired 4-position of a suitable benzofuran precursor. The resulting alcohol can then be chemically converted to the corresponding fluoride using a deoxofluorination reagent. This two-step, chemo-enzymatic process leverages the precision of biocatalysis to overcome the selectivity challenges of direct chemical fluorination. nih.gov

Another emerging biocatalytic strategy involves the use of fluorinase enzymes. nih.gov Fluorinases are unique enzymes capable of catalyzing the formation of a C-F bond from fluoride ions and S-adenosyl-L-methionine (SAM). nih.gov While the direct application of fluorinases to complex heterocyclic systems like benzofuran is still an area of active research, the engineering of these enzymes or the design of multi-enzyme cascade reactions could pave the way for the direct biocatalytic fluorination of benzofuran precursors in the future.

Furthermore, glycosidases have been shown to catalyze nucleophilic fluorination to form C-F bonds, although the instability of the fluorinated products can be a challenge. nih.gov The development of engineered enzymes with improved stability and substrate scope could expand the utility of this method for the synthesis of fluorinated heterocycles.

Esterification and Post-Synthetic Functional Group Transformations of the Carboxylate Moiety

The methyl ester group in this compound is typically introduced through the esterification of the corresponding carboxylic acid, 4-fluorobenzofuran-2-carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is often used as the solvent. core.ac.uk

Beyond simple esterification, the carboxylate moiety offers a handle for a variety of post-synthetic functional group transformations to generate a library of analogues. One important transformation is transamidation. For instance, benzofuran-2-carboxamides can be synthesized, and then the amide group can be exchanged with other amines through a two-step, one-pot protocol. This involves the activation of the amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to form an N-acyl-Boc-carbamate intermediate, which is then susceptible to nucleophilic attack by a different amine to yield the new amide. mdpi.comchemrxiv.org This strategy allows for the late-stage diversification of the molecule.

The following table summarizes common esterification and post-synthetic modification methods applicable to benzofuran-2-carboxylic acids.

| Transformation | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Fischer Esterification | Methanol (excess), catalytic H₂SO₄ or TsOH, heat | Methyl Ester | Equilibrium reaction, simple and cost-effective. |

| Transamidation (from amide) | 1. Boc₂O, DMAP, MeCN, 60 °C 2. Amine, Toluene, 60 °C | New Amide | Allows for late-stage diversification of the amide group. mdpi.comchemrxiv.org |

Catalytic Systems in the Synthesis of this compound and Analogues

The construction of the benzofuran core is often the most critical step in the synthesis of this compound. Modern organic synthesis heavily relies on catalytic systems to achieve this transformation with high efficiency and selectivity.

Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of benzofurans. acs.orgnih.govnih.gov These methods often involve the coupling of a substituted phenol with an alkyne, followed by cyclization.

For the synthesis of a 4-fluorobenzofuran (B1370814) derivative, a plausible starting material would be a 3-fluorophenol derivative. A common strategy is the Sonogashira coupling of an ortho-halophenol with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, followed by an intramolecular cyclization. nih.gov For the target molecule, this would involve the coupling of a suitably protected 2-halo-3-fluorophenol with an acetylene derivative bearing a carboxylate or a precursor group.

Copper-catalyzed reactions also play a crucial role in benzofuran synthesis. acs.orgnih.gov Copper(I) salts can catalyze the coupling of o-iodophenols with terminal alkynes to form 2-substituted benzofurans. researchgate.net Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a one-pot procedure for the regioselective synthesis of polysubstituted benzofurans. rsc.org A novel approach to tetrasubstituted benzofurans involves a one-pot SNAr displacement of an ortho-bromo aryl fluoride with a keto-amide, followed by a Cu(I) catalyzed C-O coupling. lookchem.com

The following table provides an overview of common transition metal-catalyzed reactions for the synthesis of benzofuran derivatives.

| Catalytic System | Reaction Type | Starting Materials | Key Features |

|---|---|---|---|

| Pd(0)/Cu(I) | Sonogashira Coupling/Cyclization | o-Halophenol, Terminal Alkyne | Versatile and widely used for 2-substituted benzofurans. nih.gov |

| Cu(I) | Coupling/Cyclization | o-Iodophenol, Terminal Alkyne | Palladium-free alternative. researchgate.net |

| Cu(I)/O₂ | Aerobic Oxidative Cyclization | Phenol, Alkyne | One-pot synthesis with molecular oxygen as the oxidant. rsc.org |

| Pd(OAc)₂ | C-H Arylation | Benzofuran, Aryl Halide | Direct functionalization of the benzofuran core. mdpi.com |

In recent years, organocatalysis and photocatalysis have emerged as powerful, metal-free alternatives for the synthesis of complex organic molecules, including benzofurans. nih.gov

Organocatalytic approaches often utilize small organic molecules, such as amines or acids, to catalyze reactions. For example, proline-based organocatalysts can be used in the synthesis of arylidene benzofuranone intermediates, which are precursors to aurone-derived compounds. dntb.gov.ua While not a direct synthesis of the target molecule, these methods highlight the potential of organocatalysis in constructing the core benzofuran structure or its derivatives.

Photocatalysis, which uses visible light to drive chemical reactions, offers a green and sustainable approach to synthesis. Visible-light-mediated cyclization of 1,6-enynes with bromomalonates can produce benzofuran derivatives without the need for a photocatalyst, oxidant, or transition metal, representing a highly atom-economic protocol. acs.orgnih.gov These radical-mediated pathways are a promising area for the development of new synthetic routes to functionalized benzofurans.

Optimization of Reaction Conditions and Process Intensification

The successful synthesis of this compound, especially on a larger scale, requires careful optimization of reaction conditions and consideration of process intensification strategies. Optimization involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time to maximize yield and minimize byproducts. researchgate.net

Process intensification aims to develop chemical processes that are significantly more efficient, compact, and sustainable than conventional batch methods. gspchem.com Key technologies in process intensification include microreactors, reactive distillation, and continuous flow chemistry. gspchem.comaltlaboratories.com Continuous flow manufacturing, in particular, offers several advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and easier scalability. amarequip.comacs.org For exothermic or hazardous reactions that may be involved in the synthesis of the target molecule, continuous flow reactors can minimize the inventory of dangerous intermediates, thus enhancing process safety. amarequip.com The transition from batch to continuous processing can also lead to higher yields and purity due to precise control over reaction parameters. amarequip.com

The following table highlights key aspects of reaction optimization and process intensification.

| Strategy | Key Principles | Benefits |

|---|---|---|

| Reaction Optimization | Systematic variation of temperature, solvent, catalyst, and time. | Improved yield, selectivity, and purity. researchgate.net |

| Process Intensification | Use of microreactors, continuous flow, and reactive distillation. gspchem.com | Enhanced safety, efficiency, and scalability; reduced waste and energy consumption. altlaboratories.com |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. researchgate.netresearchgate.net The synthesis of this compound can be made more sustainable by adhering to these principles.

Several greener approaches can be applied, such as the use of microwave irradiation, ultrasonic irradiation, or ball milling to reduce reaction times and energy consumption. researchgate.nettandfonline.com The choice of solvent is also critical. Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental footprint of the synthesis. mdpi.com

Catalysis is a cornerstone of green chemistry, and the use of highly efficient and recyclable catalysts is paramount. Transition metal catalysts, while highly effective, can be toxic and expensive. Developing heterogeneous catalysts or methods for catalyst recovery and reuse is an important area of research. Metal-free catalytic systems, such as organocatalysis and photocatalysis, are inherently greener alternatives. nih.gov Furthermore, designing synthetic routes with high atom economy, where the maximum number of atoms from the starting materials are incorporated into the final product, is a key principle of green chemistry. One-pot and tandem reactions that combine multiple synthetic steps without isolating intermediates can also contribute to a more sustainable process by reducing solvent use and waste generation. acs.orgnih.gov

Advanced Chemical Reactivity and Derivatization Studies of Methyl 4 Fluorobenzofuran 2 Carboxylate

Reactivity of the Benzofuran (B130515) Heterocycle Towards Electrophilic and Nucleophilic Reagents

The reactivity of the benzofuran ring in Methyl 4-fluorobenzofuran-2-carboxylate is governed by the interplay of the fused benzene (B151609) ring, the oxygen heteroatom, and the electronic effects of the substituents. Generally, the benzofuran system is electron-rich and participates in various electrophilic substitution reactions.

Electrophilic Aromatic Substitution:

In unsubstituted benzofuran, electrophilic attack preferentially occurs on the furan (B31954) ring, primarily at the C3 position, due to the higher electron density compared to other positions. The formation of a sigma complex at the C3 position allows for resonance stabilization of the positive charge by the lone pair of electrons on the adjacent oxygen atom. However, in this compound, the situation is more complex. The methyl ester group at the C2 position is strongly electron-withdrawing, deactivating the furan ring towards electrophilic attack. The fluorine atom at the C4 position on the benzene ring also exerts a deactivating inductive effect. Despite this deactivation, electrophilic substitution, if forced, would still likely favor the C3 position, or positions on the benzene ring (C5 or C7) directed by the ortho, para-directing fluorine atom and the meta-directing influence of the heterocyclic portion. Common electrophilic substitution reactions for benzofurans include nitration and halogenation.

Nucleophilic Reactions:

The electron-deficient nature of the C2 position, enhanced by the attached methyl ester group, makes it susceptible to nucleophilic attack. Furthermore, 2-metallated benzofurans can act as potent nucleophiles for creating diverse 2-substituted derivatives. Nucleophilic aromatic substitution (SNAr) on the benzene ring, particularly targeting the C-F bond, is also a potential reaction pathway, although it typically requires harsh conditions or strong activation by other electron-withdrawing groups.

Transformations Involving the C-F Bond at the C-4 Position

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation and transformation a significant chemical challenge. However, the functionalization of fluoroaromatics via C-F bond cleavage is a highly desirable process for synthesizing valuable organic compounds.

Transition Metal-Mediated C-F Activation:

A primary strategy for C-F bond transformation involves transition metal catalysis. Metals like nickel, palladium, platinum, rhodium, and copper can mediate the cleavage of C-F bonds, often through an oxidative addition mechanism. For instance, low-valent nickel complexes have been shown to activate C-F bonds in fluoroarenes, leading to cross-coupling products. In the context of this compound, a palladium or nickel catalyst could potentially insert into the C4-F bond, forming an organometallic intermediate that can then engage in various coupling reactions. The competition between C-F and C-H bond activation is a critical factor, strongly dependent on the metal center and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr):

While challenging, the C4-F bond can be replaced by strong nucleophiles under certain conditions. The reaction is facilitated by the electron-withdrawing nature of the benzofuran ring system and the ester group, which can help stabilize the negatively charged Meisenheimer complex intermediate. This approach could be used to introduce nucleophiles like alkoxides, thiolates, or amines at the C4 position.

Recent advancements have also explored photoredox catalysis and the use of Lewis acids to mediate C-F bond transformations in perfluoroalkyl groups, which could inspire new strategies for activating the C-F bond in fluoroarenes like the title compound.

Modulations of the Methyl Ester Functionality: Hydrolysis, Transesterification, and Reduction

The methyl ester at the C2 position is a versatile functional group that can be readily transformed into other functionalities, providing a key handle for derivatization.

Hydrolysis:

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-fluorobenzofuran-2-carboxylic acid, under either acidic or basic (saponification) conditions. Basic hydrolysis, typically using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, is common. The resulting carboxylate salt can be protonated with acid to yield the free carboxylic acid, which serves as a precursor for amides, acid chlorides, and other carboxylic acid derivatives.

Transesterification:

Transesterification involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. This reaction is useful for introducing larger or more complex alkyl or aryl groups into the ester functionality, potentially altering the molecule's physical or biological properties.

Reduction:

The ester group can be reduced to a primary alcohol, (4-fluorobenzofuran-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this transformation. Alternatively, a sodium borohydride-methanol system can also be employed for the reduction of aromatic methyl esters, offering a milder alternative to aluminum hydride reagents. This reduction provides access to a new set of derivatives through reactions of the resulting hydroxymethyl group.

| Transformation | Typical Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | NaOH or KOH, then H3O+ | Carboxylic Acid (-COOH) |

| Transesterification | R'OH, H+ or RO- | New Ester (-COOR') |

| Reduction | LiAlH4 or NaBH4/MeOH | Primary Alcohol (-CH2OH) |

Palladium-Catalyzed Cross-Coupling Reactions at Various Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, several positions are amenable to these reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or pseudohalide, is a versatile method for creating biaryl structures. While the C-F bond is generally less reactive than other C-X bonds (X = Cl, Br, I), specialized catalytic systems can enable its participation in Suzuki couplings. More commonly, other positions on the benzofuran scaffold would first be halogenated (e.g., at C3, C5, or C7) to serve as the electrophilic partner. For example, 2-bromobenzo[b]furans have been successfully used in palladium-catalyzed cross-coupling reactions.

Heck-Mizoroki Reaction:

The Heck reaction couples an unsaturated halide with an alkene. A halogenated derivative of this compound could be coupled with various alkenes to introduce vinyl groups onto the benzofuran core. Intramolecular Heck reactions are also a powerful strategy for synthesizing ring-fused benzofuran systems.

Other Cross-Coupling Reactions:

Other palladium-catalyzed reactions, such as Sonogashira (coupling with terminal alkynes), Stille (using organotin reagents), and Buchwald-Hartwig amination (forming C-N bonds), could also be applied to functionalized derivatives of this compound. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity. Nickel-catalyzed cross-coupling reactions have also emerged as a potent method for activating C-F bonds, as demonstrated in the coupling of 2-fluorobenzofurans with arylboronic acids.

| Reaction Name | Coupling Partner | Bond Formed | Typical Electrophile |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | C-C (sp2-sp2) | Aryl/Vinyl Halide/Triflate |

| Heck-Mizoroki | Alkene | C-C (sp2-sp2) | Aryl/Vinyl Halide/Triflate |

| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | Aryl/Vinyl Halide |

| Buchwald-Hartwig | Amine | C-N | Aryl/Vinyl Halide/Triflate |

Exploitation of the Benzofuran System in Cycloaddition and Pericyclic Reactions

The benzofuran scaffold can participate in cycloaddition reactions, offering pathways to more complex, polycyclic structures. The C2-C3 double bond of the furan ring is the most reactive site for these transformations.

Diels-Alder Reaction:

The benzofuran ring can act as a diene or a dienophile in Diels-Alder [4+2] cycloadditions, although its aromatic character makes it less reactive than simple furans. The reaction often requires high temperatures or the use of activating groups on either the benzofuran or the dienophile. For instance, intramolecular Diels-Alder reactions of amidofurans tethered to a benzofuran ring have been explored as a strategy for synthesizing complex alkaloids. Benzofuran-derived azadienes (BDAs) have been shown to undergo [4+2] cycloaddition reactions to construct spiro[benzofuran-2,3′-benzofuro[3,2-b]pyridine] frameworks.

[2+2] Cycloadditions:

Photochemical [2+2] cycloadditions can occur at the C2-C3 double bond of the benzofuran ring. Additionally, enamines derived from benzofuran-3(2H)-ones have been shown to undergo [2+2] cycloadditions with electron-deficient acetylenes, like dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form fused cyclobutene (B1205218) adducts.

**3

Sophisticated Spectroscopic and Structural Elucidation of Methyl 4 Fluorobenzofuran 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic and Configurational Analysis

High-resolution NMR spectroscopy serves as the primary tool for determining the molecular structure of Methyl 4-fluorobenzofuran-2-carboxylate in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established. The fluorine atom at the C-4 position introduces characteristic splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling, which provides unambiguous confirmation of its location on the benzene (B151609) ring.

Based on established principles and data from analogous benzofuran (B130515) structures, the expected NMR data can be predicted. mdpi.comunimi.it

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H NMR | Predicted ¹³C NMR |

|---|---|---|

| H-3 | ~7.5 ppm (s) | ~115 ppm |

| H-5 | ~7.2 ppm (m) | ~118 ppm (d, JCF) |

| H-6 | ~7.4 ppm (m) | ~125 ppm |

| H-7 | ~7.6 ppm (d) | ~110 ppm (d, JCF) |

| -OCH₃ | ~3.9 ppm (s) | ~52 ppm |

| C-2 (C=O) | - | ~160 ppm |

| C-2 | - | ~145 ppm |

| C-3a | - | ~122 ppm (d, JCF) |

| C-4 (C-F) | - | ~158 ppm (d, JCF) |

| C-7a | - | ~148 ppm |

(Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. JCF indicates coupling with fluorine.)

To resolve any ambiguities from one-dimensional spectra and to definitively assign each proton and carbon signal, multi-dimensional NMR techniques are employed. mdpi.commdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to link each proton signal from the aromatic ring and the furan (B31954) ring to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. Key expected correlations for this compound would include the signal from the methyl (-OCH₃) protons to the ester carbonyl carbon (C-2, C=O) and the C-2 carbon of the furan ring.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. For this molecule, it would confirm the connectivity of the protons on the benzene portion of the ring system (H-5, H-6, and H-7).

While no specific solid-state NMR (ssNMR) studies for this compound have been reported, this technique is a powerful, non-destructive method for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.netnih.govnih.gov Different polymorphs can have distinct physical properties.

In a hypothetical ssNMR analysis, separate crystalline forms of the compound would produce distinct ¹³C spectra. dur.ac.ukresearchgate.net Even though the covalent molecular structure is identical, differences in crystal packing and intermolecular interactions between molecules in different polymorphs lead to variations in the local electronic environment of the carbon nuclei, resulting in measurable changes in their chemical shifts. researchgate.net This makes ssNMR an indispensable tool for identifying and quantifying different polymorphic forms in a solid sample. researchgate.netnih.gov

Advanced Mass Spectrometry for Mechanistic Pathways and Fragment Analysis

Mass spectrometry (MS) is utilized to determine the compound's molecular weight and to study its fragmentation patterns, which can provide further structural confirmation.

Tandem mass spectrometry (MS/MS) is used to establish the fragmentation pathways of the parent ion. For this compound (Molecular Weight: 194.15 g/mol ), the protonated molecular ion [M+H]⁺ would be expected at an m/z of 195.

A plausible fragmentation pathway, based on studies of similar benzofuran esters, would involve initial, characteristic losses from the ester group. nih.govresearchgate.netresearchgate.net

Table 2: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Identity |

|---|---|---|---|

| 195 | •CH₃O (31) | 164 | 4-fluorobenzofuran-2-carbonyl cation |

| 195 | CH₂O (30) | 165 | 4-fluorobenzofuran-2-yl cation |

This fragmentation pattern provides a structural fingerprint, confirming the presence and connectivity of the methyl ester group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition and purity of the compound. The experimentally measured mass is compared to the theoretically calculated mass for the chemical formula C₁₀H₇FO₃.

Table 3: HRMS Data for Elemental Composition Confirmation

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇FO₃ |

| Calculated Exact Mass [M+H]⁺ | 195.0452 |

| Expected Found Mass [M+H]⁺ | 195.0452 ± 0.0005 |

A mass difference of less than 5 parts per million (ppm) between the calculated and found values would provide unambiguous confirmation of the compound's elemental formula.

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Crystal Packing

While a crystal structure for this compound has not been reported in the literature, single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.

Should suitable crystals be grown, this technique would provide precise data on:

Molecular Geometry: Definitive bond lengths, bond angles, and torsion angles, confirming the planarity of the benzofuran ring system.

Crystal System and Space Group: The fundamental symmetry and repeating unit of the crystal lattice. Based on similar planar aromatic molecules, a centrosymmetric space group within the monoclinic or orthorhombic system would be a likely outcome. nih.govresearchgate.netresearchgate.net

Crystal Packing: The analysis would reveal how individual molecules are arranged in the crystal lattice. Intermolecular interactions, such as weak C–H···O or C–H···F hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules, would be identified and quantified. nih.gov These forces govern the stability and physical properties of the crystalline solid.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

FT-IR Spectroscopy: In an FT-IR spectrum of this compound, the most intense absorption band is expected to be the C=O stretching vibration of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. The aromatic C=C stretching vibrations of the benzofuran ring would produce a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and the furan ring are expected to be observed in the 1000-1300 cm⁻¹ region. The C-F stretching vibration, a key feature for this molecule, would likely appear as a strong band in the 1000-1100 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations would be found in the 750-900 cm⁻¹ region, providing information about the substitution pattern of the benzene ring.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic ring system is expected to produce a strong Raman signal. The C=C and C-C stretching vibrations of the benzofuran core would also be Raman active. While the C=O stretch is also observable in Raman spectra, it is typically weaker than in FT-IR. The C-F bond, due to its polarity, would likely yield a weak Raman signal.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on established group frequencies for similar compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| C=O Stretch (Ester) | 1720 - 1740 | FT-IR (Strong) |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-O Stretch (Ester and Furan) | 1000 - 1300 | FT-IR |

| C-F Stretch | 1000 - 1100 | FT-IR (Strong) |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | FT-IR |

This table is generated based on general spectroscopic principles and data for related benzofuran and fluorinated aromatic compounds.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopic methods, such as circular dichroism (CD), are instrumental in the characterization of chiral molecules, providing information about their absolute configuration and conformation in solution. These techniques rely on the differential absorption of left and right circularly polarized light by a chiral chromophore.

However, this compound, in its ground state, is an achiral molecule. It does not possess a stereocenter, an axis of chirality, or a plane of chirality, and therefore, it is superimposable on its mirror image. As a result, a bulk sample of this compound will not exhibit any circular dichroism. The application of chiroptical spectroscopic methods is therefore not relevant for the enantiomeric characterization of this compound as it exists as a single, achiral entity.

For a benzofuran derivative to be chiral and thus analyzable by CD spectroscopy, it would need to contain a chiral center, for instance, through substitution on the furan ring that leads to a stereogenic carbon, or by being part of a larger chiral molecular assembly. Studies on chiral 2,3-dihydrobenzo[b]furan derivatives have demonstrated the utility of CD in correlating the helicity of the O-heterocyclic ring to the sign of the CD signal. nih.gov In such cases, the chromophoric benzofuran moiety becomes a reporter for the molecular chirality. For this compound, the absence of such a chiral element renders chiroptical measurements inapplicable.

Electron Microscopy Techniques for Solid-State Morphology (e.g., TEM, SEM)

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for visualizing the solid-state morphology of materials at the micro- and nanoscale. These methods can provide detailed information about particle size, shape, surface topography, and the crystalline nature of a compound.

While no specific studies employing TEM or SEM for the morphological characterization of this compound have been identified in the surveyed literature, the application of these techniques can be discussed in a general context.

Scanning Electron Microscopy (SEM): SEM would be a valuable technique for examining the surface features of crystalline or amorphous powders of this compound. By scanning the sample with a focused beam of electrons, SEM can generate high-resolution images of the sample's topography. This would reveal details about the crystal habit (e.g., needles, plates, prisms), the degree of agglomeration of particles, and the presence of any surface defects. Such information is crucial in pharmaceutical and materials science for understanding properties like flowability, dissolution rate, and compaction behavior.

Transmission Electron Microscopy (TEM): TEM, which involves passing a beam of electrons through an ultrathin specimen, could provide even higher resolution images of the internal structure of this compound crystals. TEM can be used to observe crystal lattice fringes, identify dislocations and other crystalline defects, and determine the crystallographic orientation of nanocrystals. In conjunction with selected area electron diffraction (SAED), TEM can confirm the crystalline nature of the material and provide information about its crystal structure. This level of detail is important for understanding the fundamental crystallographic properties of the compound.

In the absence of experimental data, it is anticipated that, as a small organic molecule, this compound would likely form well-defined crystals from solution, the morphology of which could be thoroughly investigated using both SEM and TEM to provide insights into its solid-state properties.

Theoretical and Computational Chemistry Studies on Methyl 4 Fluorobenzofuran 2 Carboxylate

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine optimized molecular geometry, vibrational frequencies, and a host of electronic properties derived from the molecule's wave function. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics. For benzofuran (B130515) derivatives, DFT methods have been successfully employed to analyze their structural and electronic properties, often showing excellent agreement with experimental data. researchgate.netphyschemres.org

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

For related compounds like 1-benzofuran-2-carboxylic acid and methyl 4-bromo-2-fluorobenzoate, DFT calculations have been used to determine these parameters. researchgate.netdergipark.org.tr The HOMO of benzofuran derivatives is typically distributed over the fused ring system, indicating this is the primary site for electrophilic attack. The LUMO is often localized similarly, representing the region susceptible to nucleophilic attack. These calculations allow for the derivation of global reactivity descriptors, which quantify various aspects of a molecule's reactivity. dergipark.org.trresearchgate.net

Below is a table of representative quantum chemical parameters calculated for a similar molecule, methyl 4-bromo-2-fluorobenzoate, which illustrates the type of data generated in such studies. dergipark.org.tr

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.509 |

| LUMO Energy | ELUMO | - | -4.305 |

| Energy Gap | ΔE | ELUMO - EHOMO | 2.204 |

| Ionization Potential | I | -EHOMO | 6.509 |

| Electron Affinity | A | -ELUMO | 4.305 |

| Electronegativity | χ | (I + A) / 2 | 5.407 |

| Chemical Hardness | η | (I - A) / 2 | 1.102 |

| Global Softness | S | 1 / (2η) | 0.454 |

| Electrophilicity Index | ω | χ² / (2η) | 13.22 |

Note: Data presented is for the analogous compound methyl 4-bromo-2-fluorobenzoate to illustrate the application of the methodology. dergipark.org.tr

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It illustrates the electrostatic potential on the electron density surface, providing a guide to where a molecule is likely to interact with electrophiles or nucleophiles.

In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons, such as lone pairs on electronegative atoms like oxygen. These regions are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate an electron deficiency, often around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack. nih.gov Green areas represent neutral potential. For benzofuran derivatives, MEP maps typically show significant negative potential around the carbonyl oxygen of the ester group and the oxygen atom within the furan (B31954) ring, identifying these as key sites for interaction with electrophiles or for hydrogen bonding. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms and Transition State Analysis for Transformations of Methyl 4-fluorobenzofuran-2-carboxylate

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. Transition state analysis allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility.

For transformations involving benzofurans, such as their synthesis or subsequent functionalization, DFT calculations can model the step-by-step mechanism. For instance, in the synthesis of substituted benzofurans, computational studies can help elucidate the mechanism of cyclization steps. organic-chemistry.org Calculations can confirm the structure of proposed intermediates and compare the energy barriers of different potential pathways, thereby identifying the most likely reaction mechanism. This predictive power helps in optimizing reaction conditions, such as temperature, catalyst, and solvent, to favor the desired product and improve yields.

Conformational Analysis and Molecular Dynamics Simulations in Non-Biological Systems

Molecules with rotatable bonds can exist in multiple conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. For this compound, rotation around the bond connecting the ester group to the benzofuran ring is a key conformational variable. Computational methods can systematically explore the potential energy surface associated with this rotation to find the lowest-energy (most stable) conformation. Studies on similar structures, like methyl 2-fluorobenzoate, have used techniques such as the lanthanide-induced shift (LIS) method in conjunction with calculations to determine preferred conformations in solution. scilit.com

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. dtu.dk While often used for large biological systems, MD simulations in non-biological contexts can reveal important information about the conformational flexibility of a molecule in different solvent environments. An MD simulation of this compound in a solvent box would show how the molecule moves, vibrates, and rotates, and how its conformation fluctuates around the stable states identified by conformational analysis. This provides a more realistic picture of the molecule's behavior in solution than a static, gas-phase calculation. nih.gov

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

One of the most powerful applications of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental results for structure verification.

Vibrational Spectroscopy (IR, Raman): DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated vibrational spectrum with experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed bands can be made. researchgate.net Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation, so they are scaled by an empirical factor to improve agreement. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com Comparing the predicted NMR spectrum with the experimental one is a powerful method for confirming the molecular structure and assigning specific peaks to individual atoms in the molecule.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov This helps in understanding the electronic structure and the nature of the orbitals involved in the electronic transitions.

The table below shows a representative comparison of calculated vs. experimental vibrational frequencies for the related 1-benzofuran-2-carboxylic acid, demonstrating the typical level of agreement achieved.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3082 | 3090 |

| C-H Stretch (Aromatic) | 3045 | 3052 |

| C=O Stretch | 1675 | 1680 |

| C=C Stretch (Aromatic) | 1585 | 1590 |

| C-O Stretch | 1290 | 1295 |

Note: Data is for a structurally similar compound to illustrate the methodology. researchgate.net

In Silico Screening for Novel Reactivity or Synthetic Pathways

The electronic parameters and structural insights gained from DFT calculations can be used for in silico (computational) screening to predict new reactions or synthetic possibilities. By analyzing the HOMO/LUMO distributions and MEP maps, regions of the molecule that are electron-rich or electron-poor can be precisely identified. researchgate.net

This information allows for the prediction of how this compound might react with a library of virtual reactants. For example, the sites most susceptible to electrophilic aromatic substitution, nucleophilic addition, or radical attack can be predicted. This allows chemists to hypothesize novel synthetic pathways to create new derivatives. Furthermore, computational screening can be used to predict the properties of these hypothetical new molecules, helping to prioritize which synthetic routes are most promising to pursue in the laboratory for developing compounds with desired characteristics. dergipark.org.tr

Applications of Methyl 4 Fluorobenzofuran 2 Carboxylate As a Synthetic Intermediate and Precursor for Functional Materials

Role as a Key Building Block in Multi-Step Organic Synthesis

Methyl 4-fluorobenzofuran-2-carboxylate is a versatile building block in multi-step organic synthesis, primarily utilized for the construction of more complex molecular architectures. Its benzofuran (B130515) core, substituted with a fluorine atom and a methyl carboxylate group, provides multiple reaction sites for further chemical transformations. The fluorine substitution, in particular, can influence the electronic properties and reactivity of the molecule, a feature that is often exploited in the design of new compounds.

The ester functional group at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a handle for various coupling reactions, such as amide bond formation or the synthesis of other esters. Alternatively, the ester can be reduced to an alcohol, providing another pathway for functional group interconversion. The benzofuran ring itself can undergo electrophilic substitution reactions, although the fluorine atom's electron-withdrawing nature can affect the regioselectivity of these transformations.

This compound serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds. Its structural framework is a common motif in molecules with potential biological activity, making it a valuable starting material in medicinal chemistry research for the development of new therapeutic agents. The strategic placement of the fluorine atom can also enhance the metabolic stability and binding affinity of the final products.

Precursor for Advanced Organic Electronic and Optoelectronic Materials

The unique electronic properties endowed by the fluorinated benzofuran scaffold make this compound a promising precursor for the development of advanced organic electronic and optoelectronic materials. The incorporation of fluorine atoms into organic semiconducting materials is a well-established strategy to modulate their electronic energy levels, charge transport characteristics, and stability.

Development of Conjugated Polymers and Oligomers

This compound can be chemically modified and subsequently polymerized to form conjugated polymers. These polymers, characterized by alternating single and double bonds along their backbone, exhibit semiconducting properties and are the active components in many organic electronic devices. The fluorine atom on the benzofuran unit can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This tuning of energy levels is critical for optimizing charge injection and transport in devices and for enhancing the stability of the material against oxidative degradation.

The benzofuran moiety itself contributes to the planarity and rigidity of the polymer backbone, which is beneficial for intermolecular charge hopping. Researchers can synthesize a variety of copolymers by reacting derivatives of this compound with other aromatic monomers, thereby fine-tuning the optical and electronic properties of the resulting materials for specific applications.

Applications in Organic Semiconductors and Devices (e.g., OLEDs, OPVs - theoretical or synthetic potential)

The tailored electronic properties of materials derived from this compound make them potential candidates for use in various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, the fluorinated benzofuran-containing polymers could serve as emissive or charge-transporting layers. The ability to tune the HOMO and LUMO energy levels helps in achieving balanced charge injection and recombination, leading to improved device efficiency and stability. The fluorine substitution can also influence the emission color of the material.

While the direct application of this compound in commercial devices is not yet established, its potential as a building block for high-performance organic semiconductors is an active area of research.

Utilization in Ligand Design for Organometallic Catalysis

The benzofuran scaffold of this compound can be incorporated into the structure of ligands for organometallic catalysis. nih.gov Ligands play a crucial role in determining the activity, selectivity, and stability of a metal catalyst by modulating the electronic and steric environment of the metal center. nih.gov

The ester group of this compound can be converted into various coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), which can then bind to a transition metal. The fluorine atom on the benzofuran ring can exert an electronic effect on the metal center through the ligand framework. This can influence the catalytic cycle, potentially leading to improved reaction rates or selectivities for a desired product.

Exploration of Structure-Property Relationships for Rational Material Design

The study of molecules like this compound is essential for establishing clear structure-property relationships in the field of materials science. By systematically modifying the chemical structure of this building block and characterizing the properties of the resulting materials, researchers can gain insights into how specific structural features influence the material's performance.

The presence and position of the fluorine atom, for instance, have a profound impact on the electronic properties, molecular packing, and stability of organic materials. nih.govresearchgate.net By comparing the properties of materials derived from this compound with their non-fluorinated analogues, scientists can quantify the effect of fluorination. This knowledge is invaluable for the rational design of new materials with optimized properties for specific applications.

Data from these studies, such as ionization potentials, electron affinities, charge carrier mobilities, and absorption/emission spectra, are used to build predictive models that can guide the design of next-generation organic electronic materials. This iterative process of synthesis, characterization, and theoretical modeling accelerates the discovery of new high-performance materials.

Future Research Directions and Emerging Opportunities for Methyl 4 Fluorobenzofuran 2 Carboxylate

Development of Highly Sustainable and Atom-Economical Synthetic Protocols

The future synthesis of Methyl 4-fluorobenzofuran-2-carboxylate will likely move away from classical multi-step procedures towards more sustainable and atom-economical methods. Modern synthetic strategies that minimize waste, energy consumption, and the use of hazardous reagents are highly desirable. chemistryviews.org Research in this area could focus on several promising approaches:

Palladium-Catalyzed Annulation: Palladium-catalyzed reactions have become a powerful tool for the synthesis of benzofurans. nih.govacs.org Future protocols could involve the palladium-catalyzed coupling of a suitably substituted fluorophenol with an alkyne, followed by intramolecular cyclization. nih.govmdpi.com The development of recyclable catalysts, such as palladium on carbon (Pd/C), would further enhance the sustainability of such methods. chemistryviews.org

Visible-Light-Mediated Synthesis: Photocatalysis offers a green alternative to traditional thermal methods, often allowing reactions to proceed under mild conditions. nih.govresearchgate.net A potential route to this compound could involve a visible-light-induced cyclization of 1,6-enynes, a method noted for its atom economy as it avoids the need for photocatalysts, oxidants, or transition metals in some cases. nih.govacs.org

One-Pot Reactions: Combining multiple reaction steps into a single operation (a "one-pot" synthesis) significantly improves efficiency and reduces waste. nih.govacs.org A future approach could involve a copper-catalyzed one-pot reaction between an ortho-hydroxy aldehyde, an amine, and an alkyne in an eco-friendly deep eutectic solvent. nih.govresearchgate.net

The table below illustrates a comparative overview of potential sustainable synthetic routes that could be adapted for this compound.

| Synthetic Strategy | Potential Starting Materials | Key Features | Potential Advantages |

| Palladium-Catalyzed Annulation | 2-fluoro-6-iodophenol, Methyl propiolate | Use of a transition metal catalyst, intramolecular cyclization. mdpi.com | High efficiency, good functional group tolerance. |

| Visible-Light Photocatalysis | Substituted 1,6-enynes | Metal-free, radical-mediated pathway. nih.govresearchgate.net | Mild reaction conditions, high atom economy. |

| One-Pot A³ Coupling/Cyclization | 3-fluorosalicylaldehyde, an amine, methyl propiolate | Copper catalysis, deep eutectic solvent. nih.govresearchgate.net | Procedural simplicity, reduced waste, use of green solvents. |

Investigation of Unconventional Reactivity under Mild Conditions

Exploring the reactivity of this compound under mild conditions could unveil novel transformations and synthetic applications. The electron-withdrawing nature of the fluorine and carboxylate groups is expected to influence the reactivity of the benzofuran (B130515) ring system. Future research could investigate:

C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy for elaborating core structures. mdpi.com Research could focus on the selective C-H arylation or alkylation of the benzofuran core, potentially directed by the existing functional groups, to synthesize more complex derivatives.

Photochemical Reactions: The response of this compound to light could lead to new cycloaddition or isomerization reactions. Metal-free photochemical reactions have been used to synthesize 2-substituted benzofurans from 2-chlorophenols and terminal alkynes, suggesting that light-induced transformations are a promising avenue for exploration. researchgate.net

Enzymatic Transformations: Biocatalysis offers a green and highly selective method for chemical synthesis. The use of enzymes to perform reactions such as hydrolysis of the ester group or selective hydroxylation of the aromatic ring under mild conditions could provide access to novel derivatives that are difficult to obtain through traditional synthetic routes.

Integration into Complex Supramolecular Architectures and Assemblies

The planar, aromatic structure of the benzofuran core makes it an attractive building block for the construction of supramolecular assemblies. While the use of benzofurans in this context is still an emerging area, the potential for creating novel materials with tailored properties is significant. Future research opportunities include:

Self-Assembling Materials: By introducing appropriate functional groups, this compound could be designed to self-assemble into larger, ordered structures such as liquid crystals or gels. The fluorine atom could be exploited to induce specific intermolecular interactions, such as halogen bonding, to guide the assembly process.

Host-Guest Chemistry: The benzofuran scaffold could be incorporated into larger macrocyclic hosts capable of recognizing and binding specific guest molecules. The electronic properties of the fluorinated ring could be tuned to achieve selective binding of electron-rich or electron-poor guests.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate group could serve as a coordination site for metal ions, enabling the formation of coordination polymers or MOFs. These materials could have applications in gas storage, catalysis, or sensing.

Advanced Computational-Experimental Integration for Accelerated Discovery

The integration of computational chemistry with experimental work can significantly accelerate the discovery and optimization of new materials and reactions. For this compound, a synergistic computational-experimental approach could provide deep insights into its properties and reactivity.

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic characteristics. aip.orgphyschemres.orgrsc.org For this molecule, DFT could be used to understand the effect of the fluorine substituent on the electron distribution and reactivity of the benzofuran ring. researchgate.net It can also predict reaction pathways and activation energies for potential new reactions. pku.edu.cn

Predicting Spectroscopic and Photophysical Properties: Computational methods can predict NMR spectra, as well as absorption and emission wavelengths, which can guide the experimental characterization of new compounds. nih.gov This is particularly relevant for exploring the potential of fluorinated benzofurans as fluorescent probes or in optoelectronic devices.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives of this compound are synthesized and tested for a particular application (e.g., as antimicrobial or anticancer agents), QSAR models can be developed to correlate their chemical structures with their biological activities. physchemres.orgnih.gov This can guide the design of new, more potent compounds.

The following table outlines how computational methods could be applied to accelerate research on this compound.

| Computational Method | Research Area | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Reactivity and Synthesis | Reaction mechanisms, activation barriers, HOMO/LUMO energies. pku.edu.cn | Rational design of new synthetic routes and prediction of reactivity. |

| Time-Dependent DFT (TD-DFT) | Materials Science | UV-Vis absorption, fluorescence spectra, excited state properties. nih.gov | Screening for potential applications in OLEDs and fluorescent probes. |

| QSAR | Medicinal Chemistry | Correlation of molecular descriptors with biological activity. physchemres.org | Guiding the design of more potent analogues for therapeutic applications. |

Exploration of New Applications in Non-Traditional Chemical Fields

While benzofurans are well-established in medicinal chemistry, their unique properties make them suitable for a range of other applications. rsc.orgnih.gov Future research on this compound should explore its potential in these non-traditional areas:

Organic Electronics: Benzofuran derivatives have shown promise as organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.comacs.orgresearchgate.net The high thermal stability and potential for blue-light emission of some fluorinated benzofurans make this a particularly exciting area of investigation. nih.gov The electron-withdrawing groups on this compound may impart n-type semiconductor properties, which are less common but highly sought after for organic electronics.

Fluorescent Probes and Sensors: The inherent fluorescence of the benzofuran core can be modulated by substituents. nih.govrsc.orgresearchgate.net It is plausible that this compound or its derivatives could be developed as fluorescent probes for detecting specific analytes, such as metal ions or biologically relevant molecules. researchgate.net

Agrochemicals: The benzofuran scaffold is present in some herbicides. wikipedia.org The biological activity of this compound and its derivatives could be screened for potential applications in agriculture as herbicides, fungicides, or insecticides.

Q & A

Q. What are the typical synthetic pathways for preparing Methyl 4-fluorobenzofuran-2-carboxylate, and what key reaction conditions should be optimized?

this compound is synthesized through a multi-step approach. First, the benzofuran core is constructed via cyclization of a substituted furan precursor, often using acid-catalyzed conditions (e.g., H₂SO₄ or polyphosphoric acid). Fluorination at the 4-position is then achieved using electrophilic fluorinating agents like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) under anhydrous conditions at 60–80°C. Key optimizations include maintaining an inert atmosphere (argon/nitrogen), controlling stoichiometry to minimize polyfluorination, and employing palladium catalysts (e.g., Pd(OAc)₂) for directed C–H activation if applicable. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol-water mixtures to achieve >95% purity .

Q. Which analytical techniques provide the most reliable structural characterization of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~3.9 ppm for methoxy, δ ~165 ppm for carbonyl) and fluorinated aromatic protons (¹⁹F NMR δ ~-110 ppm). Vicinal coupling (J = 8–12 Hz) in ¹H NMR verifies fluorine’s position .

- X-ray Crystallography : SHELXL refinement resolves regiochemistry and bond angles. Mercury CSD compares packing motifs with analogous structures.

- HRMS/IR : HRMS validates molecular weight (expected [M+H]⁺ ~210), while IR confirms ester C=O stretching (~1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address competing side reactions during fluorination steps in the synthesis of this compound?

Side reactions (e.g., over-fluorination or ring-opening) are mitigated by:

- Directed Fluorination : Introducing electron-withdrawing groups (e.g., nitro) ortho to the target site to enhance regioselectivity.

- Low-Temperature Control : Slow addition of fluorinating agents at -10°C to 0°C to reduce electrophilic side reactions.

- Computational Modeling : DFT studies predict reactive sites and transition states, guiding reagent selection (e.g., NFSI vs. Selectfluor™) .

- Analytical Monitoring : HPLC tracks reaction progress; GC-MS identifies volatile byproducts .

Q. What methodologies resolve contradictions in reported hydrogen-bonding networks and polymorphic forms of this compound?

Discrepancies arise from solvent inclusion or crystallization conditions. Solutions include:

- Graph Set Analysis : Classifies H-bond motifs (e.g., C(6) chains vs. R₂²(8) rings) using Etter’s formalism .

- Packing Similarity Calculations : Mercury CSD quantifies structural overlaps with database entries.

- Variable-Temperature XRD : Assesses thermal stability of polymorphs (e.g., solvent-free vs. solvated forms) .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., F···H contacts) to explain packing differences .

Q. How does the fluorine substituent influence the electronic properties and π-stacking behavior of this compound?

- Electronic Effects : Fluorine’s electronegativity withdraws electron density, reducing HOMO-LUMO gaps (confirmed by cyclic voltammetry). This enhances reactivity toward nucleophilic aromatic substitution .

- Solid-State Behavior : Fluorine directs slip-parallel π-stacking (interplanar distance ~3.4 Å vs. ~3.8 Å in non-fluorinated analogs) via C–F···H–C interactions. ORTEP-III visualizations reveal alignment, while DSC shows increased melting points (~20°C higher than methyl analogs) due to improved packing .

Q. What strategies are recommended for analyzing conflicting crystallographic data on this compound derivatives?

- Twinned Data Refinement : SHELXL handles twinning with BASF parameter adjustments.

- Comparative Database Mining : Cross-reference Cambridge Structural Database entries using ConQuest (linked to Mercury ).

- Multi-Technique Validation : Pair XRD with solid-state NMR to confirm hydrogen positions and dynamic disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.